molecular formula C7H7BrN2O2 B1354906 4-Bromo-2-methyl-5-nitroaniline CAS No. 71785-48-3

4-Bromo-2-methyl-5-nitroaniline

Cat. No. B1354906
CAS RN: 71785-48-3
M. Wt: 231.05 g/mol
InChI Key: VNSOWZDCHBKTGR-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitroaniline is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 and is typically sold in solid form .


Synthesis Analysis

The synthesis of 4-Bromo-2-methyl-5-nitroaniline can be achieved through a multistep process . The direct bromination of aniline can lead to a variety of polybrominated and oxidized products . Direct nitration also leads to oxidized products . Therefore, the synthesis of this compound requires careful control of the reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-5-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group . The SMILES string for this compound is CC1=CC(N)=C(N+=O)C=C1Br .


Physical And Chemical Properties Analysis

4-Bromo-2-methyl-5-nitroaniline is a solid compound . It has a molecular weight of 231.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis of Reagents

    • Summary of Application : 4-Bromo-2-methyl-5-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new reagents that can be used in a variety of chemical reactions .
  • Preparation of Nitro Compounds

    • Summary of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
    • Methods of Application : The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new nitro compounds .
  • Synthesis of Novel Telmisartan-Glitazone Hybrid Analogs

    • Summary of Application : 4-Bromo-2-methyl-5-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new therapeutic drugs for the treatment of metabolic syndrome .
  • Synthesis of 1H-Benzimidazole-5-carboxylic Acid

    • Summary of Application : 4-Bromo-2-nitroaniline is used for the synthesis of 1H-Benzimidazole-5-carboxylic acid .
    • Results or Outcomes : The outcomes of such research could potentially lead to the development of new compounds .

Safety And Hazards

4-Bromo-2-methyl-5-nitroaniline is classified as a combustible solid . It does not have a flash point . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation . It is also advised to store it in a dry, cool, and well-ventilated place, and keep the container tightly closed .

properties

IUPAC Name

4-bromo-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSOWZDCHBKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565107
Record name 4-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-5-nitroaniline

CAS RN

71785-48-3
Record name 4-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RH Foster, NJ Leonard - The Journal of Organic Chemistry, 1979 - ACS Publications
… Both are based on the flexible starting material 4-bromo-2methyl-5-nitroaniline (3) which has been elaborated successfully to tin-benzoallopurinol (1) as shown in Scheme I. 4-Bromo-2-…
Number of citations: 18 pubs.acs.org
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… 5-Bromo-6-nitro-1H-indazole (11, R1 = Br; R2 = NO2; R3 = H):[244] A solution of 4-bromo-2-methyl-5-nitroaniline (9, R1 = Br; R2 = NO2; R3 = H; 1.15 g, 5 mmol) in AcOH (125 mL) was …
Number of citations: 92 www.thieme-connect.com
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com
RH Foster - 1980 - search.proquest.com
… The remaining paths to 3_6, based on our conception of linbenzoallopurinol as 36c, were based on the flexible starting material 4-bromo-2-methyl-5-nitroaniline (4_3, Figure 16) which …
Number of citations: 2 search.proquest.com
MDH Bhuiyan, AB Mahon, P Jensen, JK Clegg, AC Try - 2009 - Wiley Online Library
… Method A: Starting with 4-bromo-2-methyl-5-nitroaniline (1.00 g, 4.32 mmol), the crude … Method D: Starting with 4-bromo-2-methyl-5-nitroaniline (1.06 g, 4.59 mmol) and stirring for 13 d, …
AD Martin - 2015 - scholarscompass.vcu.edu
A direct and highly efficient synthesis has been developed for telmisartan, the active ingredient in the widely prescribed antihypertensive drug Micardis®. This approach brings together …
Number of citations: 0 scholarscompass.vcu.edu

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